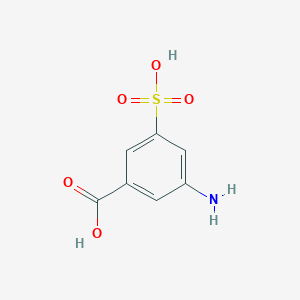

3-氨基-5-磺基苯甲酸

描述

3-Amino-5-sulfobenzoic acid is a crystalline solid . It is used in the spectrofluorimetric determination of aluminum . The compound has a molecular weight of 233.2 .

Molecular Structure Analysis

The molecular structure of 3-Amino-5-sulfobenzoic acid contains 36 bonds in total, including 24 non-H bonds, 16 multiple bonds, 4 rotatable bonds, 4 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 secondary amide (aromatic), 1 primary amine (aromatic), 2 hydroxyl groups, and 1 sulfonic (thio-/dithio) .Chemical Reactions Analysis

3-Amino-5-sulfobenzoic acid may react with strong oxidizers and mineral acids or bases . Amino acids, in general, can react with aldehydes to form decarboxylation and/or deamination products .Physical And Chemical Properties Analysis

3-Amino-5-sulfobenzoic acid is a crystalline solid . It is used in the spectrofluorimetric determination of aluminum . The compound has a molecular weight of 233.2 .科学研究应用

超分子配位聚合物

3-氨基-5-磺基苯甲酸在超分子配位聚合物的构建中显示出潜力。它具有多功能性,带有羧酸、磺酸和氨基,使其能够充当键合中的导向剂以及氢键供体和受体。这促进了扩展的高维超分子网络的形成,如涉及铜(II)离子与柔性N-供体配体的化合物 (Li & Zhang, 2018)。

电活性聚合物改性电极

研究表明,掺入3-氨基-5-磺基苯甲酸的电活性聚合物改性电极在检测氨基酸中得到应用。此技术用于流动注射系统中,此类电极已显示出对各种氨基酸的响应,这表明了它们在分析应用中的潜力 (Akhtar, Too & Wallace, 1997)。

抗氧化和抗菌活性

研究已从3-氨基-5-磺基苯甲酸合成了新型磺酰胺,表现出显着的体外抗氧化性能和抗菌活性。这些化合物已显示出在自由基清除试验中是有效的,并且对各种生物体表现出有希望的抗菌作用 (Kuchana & Nadakuditi, 2019)。

在癌症治疗中的潜力

对碳酸酐酶抑制剂的研究表明,3-氨基-5-磺基苯甲酸的衍生物可用于抑制肿瘤相关的异构酶。这些研究表明在设计有效的抗肿瘤剂方面具有潜在应用 (Ilies et al., 2003)。

基于磺酰胺的药物设计

在3-氨基-5-磺基苯甲酸的衍生物中发现的磺酰胺基团在药物化学中起着至关重要的作用,尤其是在磺酰胺抗菌剂中。这些化合物充当四氢蝶呤酸合酶的抑制剂,突出了磺酰胺基团在药物设计中的重要性 (Kalgutkar, Jones & Sawant, 2010)。

安全和危害

作用机制

Target of Action

3-Amino-5-sulfobenzoic acid, also known as aminosalicylic acid, primarily targets Mycobacterium tuberculosis , the bacterium responsible for tuberculosis . It inhibits the onset of bacterial resistance to other anti-tuberculosis drugs such as streptomycin and isoniazid .

Mode of Action

The compound exhibits its bacteriostatic action against Mycobacterium tuberculosis through two mechanisms . Firstly, it inhibits folic acid synthesis . The binding of para-aminobenzoic acid to pteridine synthetase is the first step in folic acid synthesis. Aminosalicylic acid binds pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid .

Biochemical Pathways

The compound affects the aminoshikimate pathway , which leads to the formation of 3-amino-5-hydroxybenzoic acid (AHBA), a precursor of ansamycin and other antibiotics . In this biosynthesis, genes for kanosamine formation have been recruited from other genomes to provide a nitrogenous precursor .

Result of Action

The primary result of the action of 3-Amino-5-sulfobenzoic acid is the inhibition of the growth of Mycobacterium tuberculosis , thereby helping to control the spread and severity of tuberculosis . By inhibiting folic acid synthesis, the compound prevents the bacteria from multiplying .

属性

IUPAC Name |

3-amino-5-sulfobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO5S/c8-5-1-4(7(9)10)2-6(3-5)14(11,12)13/h1-3H,8H2,(H,9,10)(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYIWQQOVIPGGPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)S(=O)(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101310841 | |

| Record name | 3-Amino-5-sulfobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101310841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5855-79-8 | |

| Record name | 3-Amino-5-sulfobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5855-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-5-sulfobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101310841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

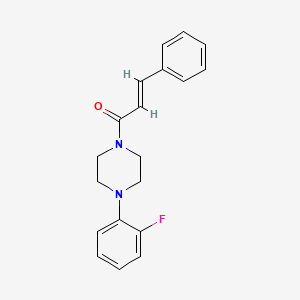

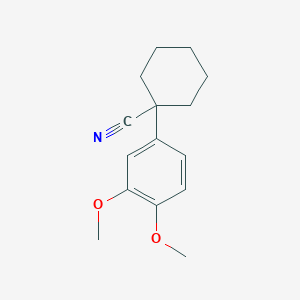

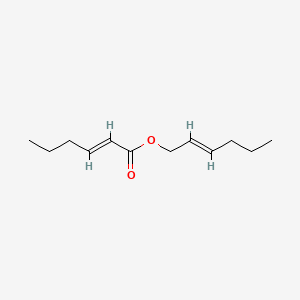

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-2-phenylbenzo[d]oxazole](/img/structure/B3037683.png)

![(2Z)-2-[(2,4-dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B3037686.png)

![Spiro[2H-1,3-benzoxazine-2,4'-piperidin]-4(3H)-one](/img/structure/B3037696.png)

![2-[(3-bromophenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B3037697.png)